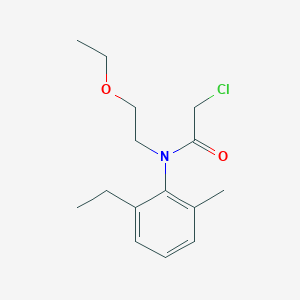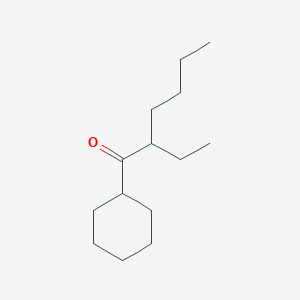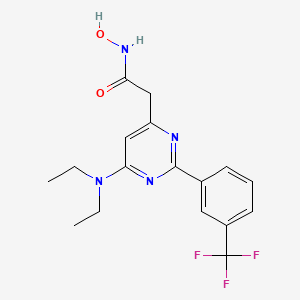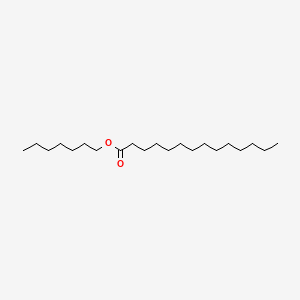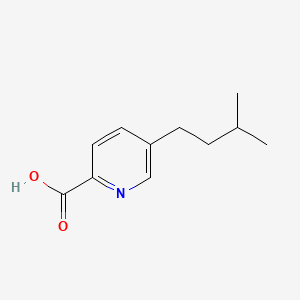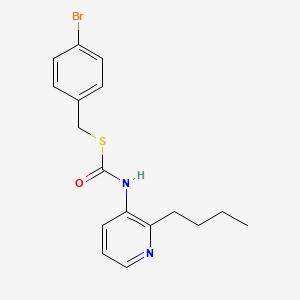![molecular formula C22H27IN2 B14658544 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide CAS No. 39770-78-0](/img/structure/B14658544.png)
2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide is a chemical compound known for its unique structure and properties This compound belongs to the class of organic salts and is characterized by the presence of a quinoline ring system substituted with a diethylamino group and a propyl group, along with an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide typically involves the reaction of 4-(diethylamino)benzaldehyde with 1-propylquinoline in the presence of an iodinating agent. The reaction conditions often include the use of solvents such as acetonitrile or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization techniques to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in polar solvents.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
- 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide
- Phenethylamine derivatives
- Quinazoline derivatives
Comparison: Compared to similar compounds, 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide stands out due to its unique quinoline structure and the presence of both diethylamino and propyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
39770-78-0 |
|---|---|
Formule moléculaire |
C22H27IN2 |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-(1-propylquinolin-1-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C22H27N2.HI/c1-4-17-24-21-10-8-7-9-18(21)13-16-22(24)19-11-14-20(15-12-19)23(5-2)6-3;/h7-16H,4-6,17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GJRQIYXTTKJSJS-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+]1=C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)N(CC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



